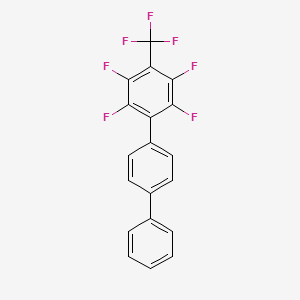
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated aromatic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and distinctive electronic characteristics. These properties make them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Cross-Coupling Reactions: Formation of the biphenyl structure through reactions such as Suzuki or Stille coupling, using palladium catalysts.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic or nucleophilic substitution reactions, where fluorine atoms or other substituents are replaced.
Oxidation and Reduction: Reactions involving the gain or loss of electrons, often using reagents like potassium permanganate or hydrogen gas.
Coupling Reactions: Formation of new carbon-carbon bonds through reactions like Heck or Sonogashira coupling.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions may produce extended aromatic systems.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In industrial applications, its unique electronic properties may contribute to its effectiveness in materials science.
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound with similar electronic properties.
3-(4-Phenylphenyl)-6-(trifluoromethyl)benzene: A related compound without the additional fluorine atoms.
Hexafluorobenzene: A fully fluorinated aromatic compound with distinct chemical properties.
Uniqueness
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is unique due to its specific substitution pattern, combining multiple fluorine atoms and a trifluoromethyl group with a biphenyl structure. This combination imparts distinctive electronic and steric properties, making it valuable for specialized applications.
属性
CAS 编号 |
920264-43-3 |
|---|---|
分子式 |
C19H9F7 |
分子量 |
370.3 g/mol |
IUPAC 名称 |
1,2,4,5-tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H9F7/c20-15-13(16(21)18(23)14(17(15)22)19(24,25)26)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
XBXCPVQKUJSVJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
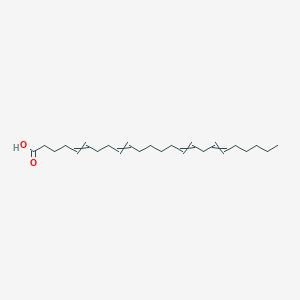
![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
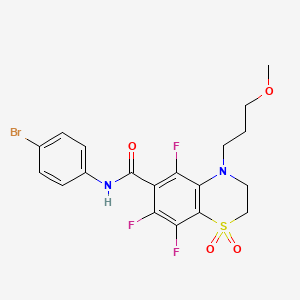
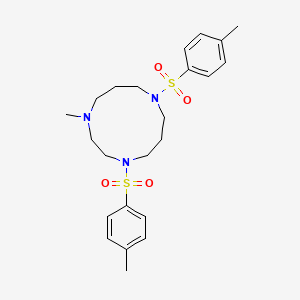
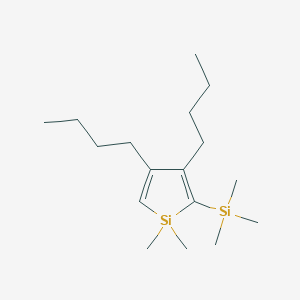
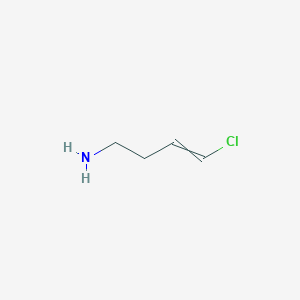
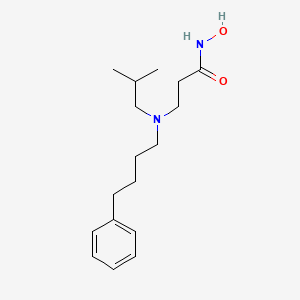
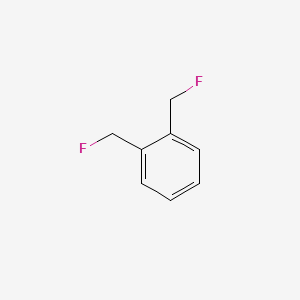



![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
